molecular formula C13H21ClN2O B15087912 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride

1-(2-(Benzyloxy)ethyl)piperazine hydrochloride

Cat. No.: B15087912
M. Wt: 256.77 g/mol
InChI Key: XNFKZLFOYZUDBR-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is a piperazine derivative featuring a benzyloxyethyl side chain. Piperazine-based compounds are widely explored for their pharmacological properties, including interactions with neurotransmitter transporters (e.g., dopamine, sigma receptors) and applications in drug synthesis .

The benzyloxyethyl substituent in this compound introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability compared to simpler piperazine derivatives.

Properties

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

1-(2-phenylmethoxyethyl)piperazine;hydrochloride

InChI

InChI=1S/C13H20N2O.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15;/h1-5,14H,6-12H2;1H

InChI Key

XNFKZLFOYZUDBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride typically involves the reaction of piperazine with benzyl chloride. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

1-(2-(Benzyloxy)ethyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Compounds for Comparison :

GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) :

  • Structural Differences : The ethyl side chain is modified with bis(4-fluorophenyl)methoxy, and a 3-phenylpropyl group is appended to the piperazine ring.
  • Pharmacological Impact : GBR-12909 is a potent dopamine transporter (DAT) inhibitor, with the bis(4-fluorophenyl) group enhancing DAT affinity .
  • Molecular Weight : ~529.5 g/mol (vs. ~341.3 g/mol for the target compound, estimated based on ).

1-(2-(Diphenylmethoxy)ethyl)piperazine (Compound 26 in ) :

  • Structural Differences : Diphenylmethoxy replaces benzyloxy on the ethyl chain.
  • Impact : Increased lipophilicity and steric hindrance may reduce metabolic clearance compared to the benzyloxy analog .

1-(2-(3-Chlorophenoxy)ethyl)piperazine dihydrochloride (): Structural Differences: A 3-chlorophenoxy group replaces benzyloxy. Pharmacological Relevance: Chlorine substitution enhances sigma receptor binding in some analogs .

Benzylpiperazine () :

  • Structural Differences : Direct benzyl substitution on piperazine without an ethyl spacer.
  • Activity : Benzylpiperazine acts as a serotonin receptor agonist, but the ethyl spacer in the target compound may shift receptor selectivity .
Data Table :
Compound Name Substituent on Ethyl Chain Piperazine Ring Modification Key Pharmacological Target Molecular Weight (g/mol)
1-(2-(Benzyloxy)ethyl)piperazine HCl Benzyloxy None Not reported ~341.3 (estimated)
GBR-12909 dihydrochloride Bis(4-fluorophenyl)methoxy 3-Phenylpropyl Dopamine transporter ~529.5
1-(2-(Diphenylmethoxy)ethyl)piperazine Diphenylmethoxy None Sigma receptors (inferred) ~425.0 (estimated)
1-(3-Chlorophenyl)piperazine () 3-Chlorophenyl None Sigma-1 receptor ~226.7

Pharmacological and Functional Differences

  • Dopamine Transporter (DAT) Affinity :
    • GBR-12909’s bis(4-fluorophenyl)methoxy group confers high DAT inhibition (IC₅₀ < 10 nM), whereas benzyloxyethyl analogs may exhibit weaker DAT binding due to reduced electron-withdrawing effects .
  • Sigma Receptor Interactions :
    • BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shows sigma-1 antagonism, while benzyloxyethyl derivatives may lack the aryl halide substituents critical for sigma receptor affinity .

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